Product packaging for Methyl (R)-2-methylbutanoate(Cat. No.:)

Methyl (R)-2-methylbutanoate

Cat. No.: B13363799
M. Wt: 116.16 g/mol
InChI Key: OCWLYWIFNDCWRZ-RXMQYKEDSA-N
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Description

Methyl (R)-2-methylbutanoate is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B13363799 Methyl (R)-2-methylbutanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

methyl (2R)-2-methylbutanoate

InChI

InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3/t5-/m1/s1

InChI Key

OCWLYWIFNDCWRZ-RXMQYKEDSA-N

Isomeric SMILES

CC[C@@H](C)C(=O)OC

Canonical SMILES

CCC(C)C(=O)OC

Origin of Product

United States

Stereochemical Aspects of Methyl R 2 Methylbutanoate in Advanced Chemical Research

Enantiomeric Significance and Configurational Specificity

The stereochemistry of methyl 2-methylbutanoate is of paramount importance in various fields of chemical and biological research, as the biological and sensory properties of its enantiomers can differ significantly. While the (S)-enantiomer is more common in nature, the (R)-enantiomer possesses distinct characteristics and its biogenesis and specific interactions are a subject of detailed investigation. nih.govresearchgate.net The significance of the specific (R)-configuration is evident in flavor chemistry, insect communication, and biotransformation processes.

A key area where enantiomeric significance is pronounced is in flavor science. The odor threshold values and aroma profiles of the (R)- and (S)-enantiomers of 2-alkyl-branched esters are often different. nih.govresearchgate.net For instance, in studies of ethyl 2-methylbutanoate in wine, the (S)-form is primarily associated with fruity notes like green apple and strawberry, whereas a racemic mixture has a less specific, solvent-like odor. acs.org Research into beverages fermented with shiitake mushrooms (Lentinula edodes) has uncovered novel biogenetic pathways leading to an unusually high proportion of (R)-methyl 2-methylbutanoate, reaching up to 35%. nih.govresearchgate.net Stable isotope labeling studies revealed that while L-isoleucine is a precursor, the primary source is (R)-2-methylbutanoic acid present in the substrate. nih.govresearchgate.net Notably, the shiitake enzymes esterified (R)-2-methylbutanoic acid to its corresponding methyl ester more rapidly than the (S)-enantiomer, a crucial finding for understanding the final flavor profile of the fermented product. nih.gov

Configurational specificity is also critical in the context of insect pheromones. Many insect species use highly specific stereoisomers of volatile compounds for chemical communication. For example, the sex pheromone of the pink hibiscus mealybug, Maconellicoccus hirsutus, is a blend of two esters, (R)-maconelliyl (S)-2-methylbutanoate and (R)-lavandulyl (S)-2-methylbutanoate. oup.com Field trapping experiments demonstrated that the chiral center in the acid moiety is critical for attractiveness; pheromone blends containing the natural (S)-2-methylbutanoate portion were most attractive, while those with the unnatural (R)-2-methylbutanoate moiety were not attractive to males. oup.com This illustrates how biological receptor systems can exhibit high fidelity in distinguishing between enantiomers.

The specificity of the (R)-configuration also plays a role in synthetic and surface chemistry. In studies examining the formation of chiral templates on metal surfaces, 2-methylbutanoate was used to modify a palladium surface. uwm.edu The study aimed to understand how the chirality of an adsorbed molecule could influence the enantioselective adsorption of other molecules, such as propylene (B89431) oxide. uwm.edu Such research is fundamental to developing new heterogeneous catalysts for enantioselective synthesis.

ContextSignificance of (R)-Methyl-2-MethylbutanoateKey Research FindingReference
Flavor ChemistryContributes to the overall flavor of fermented beverages.Shiitake mushrooms preferentially esterify (R)-2-methylbutanoic acid over the (S)-enantiomer, leading to significant levels of the (R)-ester. nih.govresearchgate.net
Insect PheromonesThe enantiomer of the natural pheromone component, used in specificity studies.Male pink hibiscus mealybugs are attracted to pheromones with the (S)-2-methylbutanoate moiety, but not the (R)- form, showing high receptor specificity. oup.com
BiogenesisFormation is traced through specific metabolic pathways.(R)-2-Methylbutanoic acid was identified as the main precursor for (R)-methyl 2-methylbutanoate formation in shiitake fermentation. nih.gov

Chiral Center and Stereoisomeric Purity

Methyl (R)-2-methylbutanoate possesses a single stereogenic center at the second carbon (C2) of the butanoate chain. This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and a methoxycarbonyl group (-C(=O)OCH₃). This tetrahedral arrangement results in the existence of two non-superimposable mirror images, or enantiomers: (R)-methyl-2-methylbutanoate and (S)-methyl-2-methylbutanoate. The '(R)' designation is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules, which define the spatial arrangement of the substituents around the chiral center.

The stereoisomeric purity, often expressed as enantiomeric excess (ee), is a critical parameter in chemical research and applications, as the presence of the other enantiomer can significantly alter the biological or sensory properties of the compound. google.com Achieving high enantiomeric purity is a primary goal in asymmetric synthesis and chiral separations. Research has focused on various methods to produce enantiomerically pure 2-methylbutanoic acid and its esters.

One effective method for obtaining high-purity enantiomers is through enzymatic kinetic resolution. For example, a process using lipase (B570770) from Rhizopus chinensis has been developed to resolve racemic ethyl 2-methylbutyrate (B1264701). google.com In this process, the enzyme selectively hydrolyzes one enantiomer at a much faster rate than the other. Through a two-step hydrolysis process, researchers were able to obtain (R)-ethyl 2-methylbutyrate with an enantiomeric excess of 95.0% and (R)-2-methylbutyric acid with an ee of 92.2%. google.com Such methods are valued for being environmentally friendly and suitable for producing food-grade compounds. google.com

The determination of enantiomeric purity requires specialized analytical techniques. The most common method is chiral gas chromatography (GC), which utilizes a stationary phase containing a chiral selector (e.g., a cyclodextrin (B1172386) derivative). acs.orgoup.com This allows for the separation of the two enantiomers, which can then be quantified to determine their ratio. For instance, chiral GC was used to analyze the enantiomers of ethyl 2-methylbutanoate in wines and to determine the enantiomeric purity of (R)-2-methylbutanoic acid recovered from the hydrolysis of an insect-produced pheromone. acs.orgoup.com

AspectDescriptionExample/MethodReference
Chiral CenterLocated at the C2 position of the butanoate structure, bonded to H, -CH₃, -C₂H₅, and -COOCH₃.Gives rise to (R) and (S) enantiomers.
Synthesis/ResolutionMethods to produce or isolate a single enantiomer.Lipase-catalyzed kinetic resolution of racemic ethyl 2-methylbutyrate yielded (R)-enantiomer with 95.0% ee. google.com
Purity AnalysisTechniques to quantify the ratio of enantiomers.Chiral Gas Chromatography (GC) using a Cyclodex B column. oup.com

Advanced Synthetic Methodologies for Methyl R 2 Methylbutanoate

Enantioselective Chemical Synthesis Strategies

The direct synthesis of a specific enantiomer, such as Methyl (R)-2-methylbutanoate, requires sophisticated chemical strategies that can control the stereochemical outcome of a reaction. These methods often employ chiral catalysts or auxiliaries to induce asymmetry.

Asymmetric Hydrogenation Routes (e.g., Tiglic Acid Conversion via Ruthenium-BINAP Catalysis)

Asymmetric hydrogenation is a powerful technique for producing chiral molecules. The hydrogenation of tiglic acid ((E)-2-methyl-2-butenoic acid) using a Ruthenium-BINAP catalyst is a well-established method for obtaining enantiomerically pure 2-methylbutanoic acid, which can then be esterified to yield this compound. wikipedia.orgsmolecule.com The BINAP ligand, a chiral diphosphine, coordinates to the ruthenium center, creating a chiral environment that directs the hydrogenation to one face of the double bond, leading to a high enantiomeric excess (ee) of the desired product.

The efficiency of this catalytic system can be influenced by various factors, including the solvent, hydrogen pressure, and temperature. google.comcdnsciencepub.com For instance, the enantioselectivity of the hydrogenation of tiglic acid is often higher at lower hydrogen pressures. acs.org Research has shown that using ruthenium-optically active phosphine (B1218219) complexes can yield (R)-2-methylbutanoic acid with an optical purity of 88% ee. google.com By the 1980s, advancements in this methodology allowed for the direct synthesis of either enantiomer of 2-methylbutanoic acid from tiglic acid with enantiomeric excesses exceeding 99%.

Table 1: Asymmetric Hydrogenation of Tiglic Acid

Catalyst System Substrate Product Enantiomeric Excess (ee) Reference
Ruthenium-BINAP Tiglic Acid (R)-2-Methylbutanoic Acid >99%
Ruthenium-optically active phosphine complex Tiglic Acid (R)-2-Methylbutanoic Acid 88% google.com
Ru((R)-BINAP)(MeCN)(1-3:5,6-η-C8H11) Tiglic Acid (R)-2-Methylbutyric Acid 90% cdnsciencepub.com

Chiral Auxiliaries and Catalysts in Stereocontrolled Reactions

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. This approach, while effective, often requires additional synthetic steps for attachment and removal of the auxiliary.

In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming reaction. For example, Evans' chiral auxiliaries have been used in the synthesis of related chiral compounds. researchgate.net

Alternatively, chiral catalysts, which are not consumed in the reaction, can be employed to achieve stereocontrol. Besides the Ruthenium-BINAP system, other chiral catalysts can be designed and utilized for various transformations leading to the desired product. The development of new chiral ligands and catalysts remains an active area of research to improve the efficiency and selectivity of these reactions. smolecule.com

Chiral Pool Approaches and Precursor Derivatization

The chiral pool refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources, such as amino acids, sugars, and terpenes. These molecules can serve as starting materials for the synthesis of more complex chiral targets.

Synthesis from Optically Active Natural Precursors

A common strategy for synthesizing chiral compounds is to start with a readily available, optically pure natural product. L-isoleucine, an essential amino acid, is a logical precursor for the synthesis of (S)-2-methylbutanoic acid and its esters due to its inherent chirality. researchgate.netacs.org However, obtaining the (R)-enantiomer from this precursor is less direct.

One documented method involves the oxidative cleavage of L-isoleucine using potassium permanganate (B83412) (KMnO₄) under acidic conditions to produce (R)-2-methylbutanoic acid with high stereochemical fidelity. Another approach involves the deamination of L-isoleucine with nitrous acid, which can also generate the (R)-acid.

Furthermore, studies have shown that ethyl tiglate, a natural constituent of apples, can be a precursor for (R)-2-methylbutanol derivatives, which can then be oxidized to the corresponding acid. acs.orgnih.gov This suggests a biosynthetic pathway in nature that can lead to the formation of the (R)-enantiomer.

Biocatalytic Synthesis and Enantiomeric Resolution

Biocatalysis utilizes enzymes to perform chemical transformations. Enzymes are highly selective catalysts that can operate under mild conditions, offering an environmentally friendly alternative to traditional chemical methods.

Lipase-Catalyzed Selective Esterification and Hydrolysis Processes

Lipases are a class of enzymes that catalyze the hydrolysis of esters. In organic solvents, this reaction is reversible, and lipases can be used to catalyze the enantioselective esterification of a racemic acid or the hydrolysis of a racemic ester. This process is known as kinetic resolution.

For the synthesis of this compound, a racemic mixture of 2-methylbutanoic acid can be subjected to lipase-catalyzed esterification with methanol. The lipase (B570770) will preferentially esterify one enantiomer, leaving the other enantiomer unreacted. For instance, lipases from Candida antarctica B (often immobilized as Novozym 435) and Thermomyces lanuginosus have shown selectivity in the esterification of (R,S)-2-methylbutyric acid. nih.govnih.gov

Conversely, a racemic mixture of methyl 2-methylbutanoate can be subjected to enantioselective hydrolysis, where the lipase preferentially hydrolyzes one enantiomer, leaving the other enriched. A two-step hydrolytic process using lipase has been patented to produce (R)-2-methylbutyric acid with an enantiomeric excess of 92.2% and unreacted (R)-ethyl 2-methylbutyrate (B1264701) with an ee of 95.0%. google.comgoogle.com The choice of lipase is critical, as different lipases can exhibit opposite enantioselectivities. For example, while Candida antarctica B lipase can be used to obtain the (R)-ester, lipases from Candida rugosa or Rhizopus oryzae favor the (S)-enantiomer. nih.gov

Table 2: Lipase-Catalyzed Resolution of 2-Methylbutanoic Acid and its Esters

Lipase Source Reaction Type Substrate Product Enantiomeric Excess (ee) / Conversion Reference
Candida antarctica B Esterification (R,S)-2-Methylbutyric Acid (R)-Pentyl 2-methylbutyrate 90% ee, 40% conversion nih.gov
Thermomyces lanuginosus Esterification (R,S)-2-Methylbutyric Acid (R)-Pentyl 2-methylbutyrate 91% ee, 18% conversion nih.gov
Rhizopus chinensis Hydrolysis (R,S)-Ethyl 2-methylbutyrate (R)-Ethyl 2-methylbutyrate 95.0% ee researchgate.net
Novozym 435 Hydrolysis Racemic ethyl ester (R)-2-Methylbutanoic acid 92.2% ee google.com

Microbial Resolution Techniques (e.g., Pseudomonas sp. for (R)-Enantiomer Production)

An alternative to using isolated enzymes is to employ whole microbial cells for kinetic resolution. This approach can be cost-effective as it bypasses the need for enzyme purification and immobilization.

A notable example is the use of a bacterium from the Pseudomonas genus, which was isolated from a soil sample. researchgate.netresearchgate.net This strain was found to selectively utilize (S)-2-methylbutyric acid as a carbon source, leaving the (R)-enantiomer untouched in the culture medium. researchgate.net By cultivating this Pseudomonas sp. in the presence of racemic 2-methylbutyric acid, an efficient preparation of (R)-2-methylbutyric acid was achieved. researchgate.netresearchgate.net This microbial resolution method provides a direct route to the (R)-acid, which is a valuable chiral building block for the synthesis of other flavor compounds, including its corresponding methyl ester. researchgate.net The use of microorganisms like Pseudomonas species represents a practical and effective strategy for the large-scale production of specific enantiomers. scispace.com

Biosynthesis and Natural Occurrence of Methyl 2 Methylbutanoate Enantiomers

Elucidation of Precursor Pathways and Metabolic Fluxes

The formation of methyl 2-methylbutanoate enantiomers is governed by specific precursor molecules and the metabolic capabilities of the organism , whether it be a plant, fungus, or bacterium.

The amino acid L-isoleucine is widely recognized as the primary precursor for the biosynthesis of (S)-2-methylbutanoic acid and its corresponding esters, such as methyl (S)-2-methylbutanoate. acs.orgresearchgate.net This pathway is well-established in various natural systems, including fruits and microorganisms. pnas.orgoup.com The catabolism of L-isoleucine typically proceeds through deamination to form the corresponding α-keto acid, (S)-α-keto-β-methylvalerate, which is then further metabolized. pnas.orgoup.com In ripening apples, for instance, isoleucine derived from threonine is the precursor to (S)-ethyl 2-methylbutanoate, an important aroma compound. pnas.orgnih.gov The high enantiomeric purity of naturally occurring L-isoleucine generally leads to a high enantiomeric excess of the (S)-form of 2-methylbutanoate esters. acs.orgnih.gov

However, studies involving isotopic labeling have confirmed the direct transformation of L-isoleucine into methyl 2-methylbutanoate in fungi like the shiitake mushroom (Lentinula edodes). uni-giessen.deuni-giessen.de This conversion is a key step in the development of the characteristic fruity aroma in beverages fermented with this mushroom. uni-giessen.de In some anaerobic bacteria, the reverse reaction, the synthesis of isoleucine from 2-methylbutyrate (B1264701), has also been observed, highlighting the metabolic link between these compounds. nih.gov

Novel biosynthetic routes leading to the (R)-enantiomer of methyl 2-methylbutanoate have been identified, notably through the transformation of unsaturated secondary metabolites. Research on beverages fermented with shiitake mushrooms revealed that trace amounts of (R)-methyl 2-methylbutanoate are produced from tiglic aldehyde and tiglic acid. researchgate.netnih.govresearchgate.net These unsaturated compounds are themselves derived from L-isoleucine. researchgate.netnih.gov

Stable isotope-labeled precursor-feeding studies demonstrated for the first time that Lentinula edodes can metabolize achiral tiglic aldehyde and tiglic acid into (R)-methyl 2-methylbutanoate. researchgate.net This pathway provides a crucial explanation for the presence of the (R)-enantiomer in natural systems where L-isoleucine is the ultimate precursor, as the hydrogenation of the double bond in tiglic acid or its derivatives can lead to the formation of the (R)-configured chiral center. nih.govresearchgate.net

Table 1: Production of (R)-Methyl 2-Methylbutanoate from Unsaturated Precursors by Lentinula edodes Data from precursor-feeding studies.

Precursor AddedEnantiomeric Excess of Methyl 2-Methylbutanoate ProducedFinding
Tiglic Aldehyde53% (R)Demonstrates biotransformation of the aldehyde to the (R)-ester. researchgate.net
Tiglic Acid58% (R)Confirms biotransformation of the acid to the (R)-ester. researchgate.net

The catabolism of branched-chain amino acids (BCAAs), including isoleucine, leucine, and valine, is a fundamental metabolic process in many microorganisms and a significant source of branched-chain fatty acids and esters. asm.orgfrontiersin.org In bacteria like Bacillus subtilis, BCAAs are converted into their respective acyl-CoA primers (e.g., 2-methylbutyryl-CoA from isoleucine), which can then be used for fatty acid synthesis or be converted into other secondary metabolites. frontiersin.orgbiorxiv.org

The ability of Bacillus species to convert isoleucine into 2-methylbutanoic acid is well-documented. researchgate.net For example, Bacillus spizizenii has been shown to efficiently produce (S)-2-methylbutanoic acid from L-isoleucine. nih.govresearchgate.net The enzymes involved in this pathway, such as branched-chain amino acid transaminases and branched-chain α-keto acid dehydrogenases, are central to the metabolic flux. frontiersin.org The regulation of these pathways is often linked to nutrient availability; for instance, glucose depletion can trigger the accumulation of these secondary metabolites. nih.gov This microbial catabolism is a key source of branched-chain volatile compounds in various fermented foods. researchgate.net

While L-isoleucine is the established precursor for (S)-ethyl 2-methylbutanoate in apples, the origin of minor amounts of the (R)-enantiomer remained a puzzle for some time. nih.govresearchgate.net Research has shown that ethyl (E)-2-methyl-2-butenoate (ethyl tiglate), a natural constituent of apples, serves as a precursor for (R)-ethyl 2-methylbutanoate. acs.orgnih.gov

Experiments involving the injection of deuterium-labeled ethyl tiglate into ripe apple fruits (cultivars Golden Delicious, Red Delicious, and Granny Smith) confirmed its metabolism into several compounds, including ethyl 2-methylbutanoate. nih.govresearchgate.net Chiral analysis of the resulting ethyl 2-methylbutanoate revealed the presence of the (R)-enantiomer. nih.govresearchgate.net This demonstrated that hydrogenation activity within the apple fruit can reduce the double bond of ethyl tiglate to form both (R)- and (S)-enantiomers of ethyl 2-methylbutanoate, thus explaining the natural occurrence of the (R)-form in a system where the primary amino acid precursor is enantiomerically pure. nih.gov

Table 2: Metabolites Formed from Labeled Ethyl Tiglate in Apple Fruits Summary of transformation products identified after injection of D4-3,4,4,4-ethyl tiglate into various apple cultivars.

Metabolite IdentifiedChiral OutcomeImplication
Ethyl 2-methylbutanoateBoth (R) and (S) enantiomers detectedConfirms ethyl tiglate as a precursor to (R)-ethyl 2-methylbutanoate. nih.gov
2-Methylbutyl acetateBoth (R) and (S) enantiomers detectedShows further metabolism into other branched-chain esters. nih.gov
2-MethylbutanolBoth (R) and (S) enantiomers detectedIndicates the reduction of the ester to the corresponding alcohol. nih.gov
2-Methylbutanoic acidBoth (R) and (S) enantiomers detectedSuggests hydrolysis of the ester back to the acid. nih.gov

Microbial and Fungal Biogenesis Studies

The deliberate use of microorganisms and fungi in controlled fermentation processes offers a powerful method for producing specific flavor compounds, including the enantiomers of methyl 2-methylbutanoate.

The submerged cultivation of the shiitake mushroom (Lentinula edodes) has been successfully employed to produce natural flavor compounds for non-alcoholic beverages. researchgate.netmdpi.com A key aroma compound generated during this fermentation is methyl 2-methylbutanoate, which imparts a desirable fruity character to the product. uni-giessen.deresearchgate.net

Studies have shown that L. edodes utilizes precursors present in the fermentation medium, such as wort, to generate this ester. mdpi.com Isotopic labeling experiments have confirmed that the mushroom can transform both L-isoleucine and 2-methylbutanoic acid into methyl 2-methylbutanoate. uni-giessen.demdpi.com Significantly, these fermentation studies led to the discovery of novel pathways for the formation of (R)-methyl 2-methylbutanoate. nih.gov While the (S)-enantiomer is typically dominant in nature, up to 35% of the (R)-enantiomer was observed in a beverage fermented with shiitake. nih.govresearchgate.net This was attributed to two main factors: the biotransformation of tiglic acid and tiglic aldehyde, and the surprising observation that shiitake esterifies (R)-2-methylbutanoic acid to its methyl ester faster than it does the (S)-enantiomer. researchgate.netnih.gov

Enantiomeric Distribution and Biogenetic Discrepancies in Natural Systems

The distribution of methyl 2-methylbutanoate enantiomers in nature is highly dependent on the organism, showcasing remarkable stereospecificity in biosynthetic pathways. In many fruits, the (S)-enantiomer is predominantly found and is a key contributor to their characteristic aroma. For instance, (S)-methyl 2-methylbutanoate is recognized as a major flavor component in apples and strawberries. researchgate.net Similarly, (S)-2-methylbutanoic acid, the precursor to the ester, is found in many fruits like apricots. wikipedia.org

In contrast, the (R)-enantiomer is also found in nature, although often in different contexts. For example, (R)-2-methylbutanoic acid has been identified in cocoa beans. wikipedia.org In the world of insect pheromones, the (R)-configuration can be crucial for biological activity. For example, (R)-lavandulyl (R)-2-methylbutanoate has been identified as the active compound in the aggregation pheromone of the thrips species Odontothrips loti. nih.gov

The following table provides a snapshot of the typical enantiomeric distribution of 2-methylbutanoic acid and its esters in various natural sources.

Organism/SourceCompoundPredominant EnantiomerReference(s)
Apples, StrawberriesMethyl 2-methylbutanoate(S) researchgate.net
Apricots2-Methylbutanoic acid(S) wikipedia.org
Cocoa Beans2-Methylbutanoic acid(R) wikipedia.org
Odontothrips loti (Thrips)(R)-lavandulyl (R)-2-methylbutanoate(R) nih.gov
Fermented beverage with ShiitakeMethyl 2-methylbutanoate(S) with significant amounts of (R) researchgate.netnih.gov

The varying enantiomeric ratios of methyl 2-methylbutanoate across different natural sources have prompted investigations into the underlying biochemical mechanisms. These discrepancies are largely explained by the stereoselectivity of the enzymes involved in the final esterification step and the pathways that supply the chiral precursor, 2-methylbutanoic acid.

The common pathway for the precursor acid is the degradation of L-isoleucine, which leads to the formation of (S)-2-methylbutanoic acid. This explains the prevalence of the (S)-enantiomer of methyl 2-methylbutanoate in many fruits. researchgate.netnih.gov However, the occurrence of the (R)-enantiomer points to alternative biosynthetic routes.

One such alternative was uncovered in a study on a beverage fermented with shiitake mushrooms, which produced up to 35% of (R)-methyl 2-methylbutanoate. researchgate.netnih.gov This was a significant finding, as this ester typically occurs with a high excess of the (S)-enantiomer in nature. researchgate.netnih.gov The investigation revealed two key factors for this unusual ratio: the presence of (R)-2-methylbutanoic acid as a precursor in the substrate and the surprising ability of the shiitake's enzymes to esterify this (R)-acid faster than the (S)-acid. researchgate.netnih.gov Additionally, a minor pathway involving the transformation of unsaturated metabolites like tiglic acid, derived from L-isoleucine, also contributed to the formation of the (R)-ester. researchgate.netnih.gov

These findings are significant for understanding food flavor, as the enantiomers can have different odor thresholds and sensory properties. researchgate.netnih.gov The research into the shiitake-fermented beverage helps to explain the broader discrepancies in enantiomeric ratios of 2-alkyl-branched acids and their esters reported in nature. researchgate.netnih.gov

Furthermore, research on Bacillus subtilis has shown that the synthesis of 2-methylbutyryl-CoA, a key intermediate, is stereospecifically controlled. nih.gov While a wild strain of the bacterium showed only a (+)-specific acyl-CoA synthetase, mutant strains could be induced to produce both (+)- and (-)-specific synthetases. nih.gov This demonstrates that the enzymatic machinery for producing both enantiomeric forms of the precursor exists in the microbial world, which can lead to varying enantiomeric ratios of the final ester product depending on the specific organism and its metabolic state. nih.gov

Advanced Analytical Methodologies for Enantiomeric Characterization

Chiral Chromatographic Techniques

Chiral chromatography is a cornerstone for separating enantiomers, enabling their individual quantification and the determination of enantiomeric excess. Gas chromatography, in particular, offers high resolution for volatile compounds.

High-Resolution Chiral Gas Chromatography (GC) with Specialized Stationary Phases

The separation of the enantiomers of methyl 2-methylbutanoate is effectively achieved using high-resolution gas chromatography coupled with a chiral stationary phase. A frequently utilized and efficient stationary phase is the modified cyclodextrin (B1172386), CP-Chirasil-Dex CB. pan.olsztyn.plicm.edu.plresearchgate.net This phase allows for the enantioselective separation of a wide array of volatile chiral compounds. icm.edu.plresearchgate.net The differential interaction between the enantiomers and the chiral selector of the stationary phase results in different retention times, allowing for their separation and subsequent quantification. rsc.org

In a typical analysis, a sample containing methyl 2-methylbutanoate is injected into the GC system. The separation occurs along the length of the chiral capillary column. For instance, using a Chirasil-DEX-CB column, the retention times for the (S) and (R) enantiomers can be distinct, such as 36 minutes and 37 minutes, respectively, under specific temperature programs. rsc.org

Applications in Determination of Enantiomeric Excess (ee) and Authenticity Assessment

The ability to separate the enantiomers of methyl 2-methylbutanoate is paramount for determining the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. This is crucial for authenticity assessment, as the enantiomeric distribution of flavor compounds can indicate their origin. acs.orgacs.org Naturally occurring methyl 2-methylbutanoate often exhibits a high enantiomeric excess of the (S)-form, which is derived from the amino acid L-isoleucine. researchgate.netnih.gov However, the presence of the (R)-enantiomer is not always an indicator of synthetic origin, as natural pathways to (R)-2-methylbutanoic acid have been identified. acs.orgresearchgate.net

For example, studies on strawberry flavor have utilized headspace solid-phase microextraction (HS-SPME) coupled with GC-MS and a CP-Chirasil-Dex CB column to evaluate the enantiomeric ratios of key chiral volatiles, including methyl 2-methylbutanoate. pan.olsztyn.plicm.edu.plresearchgate.net Significant deviations from the expected natural enantiomeric ratios can suggest adulteration or the use of synthetic flavoring. pan.olsztyn.plicm.edu.pl For instance, a nearly racemic mixture (a 1:1 ratio of enantiomers) of crucial chiral compounds in a product claiming to be naturally flavored would be a strong indicator of adulteration. icm.edu.plresearchgate.net

Sample Type(R)-Methyl 2-methylbutanoate (%)(S)-Methyl 2-methylbutanoate (%)Reference
Natural Strawberry CultivarsVariesPredominantly (S) pan.olsztyn.pl
Natural FlavoringsVariesPredominantly (S) pan.olsztyn.pl
Shiitake Fermented Beverageup to 35%up to 65% researchgate.netnih.gov
Adulterated Syrup (Suspected)~50%~50% icm.edu.plresearchgate.net

Spectroscopic Approaches for Stereochemical Assignment and Structural Elucidation

While chromatography separates enantiomers, spectroscopic methods are indispensable for confirming their absolute stereochemistry and elucidating their three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of chiral molecules. For esters like methyl 2-methylbutanoate, derivatization with a chiral resolving agent, such as Mosher's acid ((R)-(+)- or (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), can be employed. sigmaaldrich.comnih.govsigmaaldrich.comcapes.gov.br This process converts the enantiomers into diastereomers, which exhibit distinct NMR spectra. By comparing the ¹H-NMR spectra of the resulting diastereomeric esters with those of standards of known stereochemistry, the absolute configuration of the original enantiomer can be assigned. sigmaaldrich.comnih.govsigmaaldrich.comcapes.gov.br

Mass Spectrometry (MS) Coupled with Chiral Separation for Identification and Quantitation

Mass spectrometry (MS) is almost always coupled with gas chromatography (GC-MS) for the analysis of volatile compounds. pan.olsztyn.plicm.edu.plresearchgate.net This combination allows for both the separation of the enantiomers by the chiral GC column and their subsequent identification and quantitation by the mass spectrometer. oeno-one.eu The mass spectrometer fragments the molecules in a characteristic pattern, producing a mass spectrum that serves as a chemical fingerprint for identification. In selected ion monitoring (SIM) mode, the instrument can be set to detect specific fragment ions, which enhances the sensitivity and selectivity of the analysis, a feature particularly useful for quantifying trace levels of the compound in complex matrices like food and beverages. oeno-one.eu

Stable Isotope Labeling Studies for Pathway Elucidation

Stable isotope labeling is a definitive tool for tracing the metabolic fate of precursor molecules and elucidating biosynthetic pathways. In the context of methyl (R)-2-methylbutanoate, such studies have been crucial in uncovering novel formation routes, particularly for the less common (R)-enantiomer.

While the biosynthesis of (S)-methyl 2-methylbutanoate is generally understood to proceed from the amino acid L-isoleucine, the origin of the (R)-enantiomer has been a subject of investigation. acs.org A pivotal study involving a beverage fermented with shiitake mushrooms (Lentinula edodes) utilized stable isotope-labeled precursors to unravel the biogenesis of (R)-methyl 2-methylbutanoate. researchgate.netnih.govsmolecule.com In this beverage, the (R)-enantiomer was found in significant proportions (up to 35%), which is unusual as the (S)-form typically predominates in nature. researchgate.netnih.gov

The feeding experiments in this study identified (R)-2-methylbutanoic acid as the primary precursor that is directly esterified by the shiitake mushroom to form (R)-methyl 2-methylbutanoate. researchgate.netnih.gov Furthermore, the research uncovered a secondary, novel pathway where trace amounts of the (R)-ester were produced through the transformation of unsaturated metabolites, specifically tiglic aldehyde and tiglic acid, which are themselves derived from L-isoleucine. researchgate.netnih.govsmolecule.com This demonstrated a previously unknown metabolic route contributing to the presence of the (R)-enantiomer.

Another study focused on the formation of 2-methylbutanoate esters in apples. By administering deuterium-labeled ethyl tiglate (D₄-3,4,4,4-ethyl tiglate) to ripe apples, researchers were able to demonstrate its conversion into small amounts of (R)-ethyl 2-methylbutanoate, providing further evidence for pathways that can lead to the formation of (R)-2-alkyl-branched esters in nature. acs.org

The table below details key research findings from stable isotope labeling studies aimed at elucidating the formation pathways of (R)-methyl 2-methylbutanoate and related esters.

Labeled PrecursorOrganism / MatrixKey Research FindingsReference
(R)-2-Methylbutanoic acidBeverage fermented with Shiitake (Lentinula edodes)Identified as the main precursor for (R)-methyl 2-methylbutanoate. Shiitake was found to esterify (R)-2-methylbutanoic acid faster than the (S)-enantiomer. researchgate.netnih.gov
L-Isoleucine derived metabolites (Tiglic aldehyde, Tiglic acid)Beverage fermented with Shiitake (Lentinula edodes)Transformation of these unsaturated metabolites led to the production of trace amounts of (R)-methyl 2-methylbutanoate. researchgate.netnih.govsmolecule.com
D₄-3,4,4,4-Ethyl tiglateApple fruits (cv. Golden Delicious, Red Delicious, Granny Smith)Demonstrated that ethyl tiglate is a precursor for (R)-ethyl 2-methylbutanoate, explaining the origin of minor amounts of the (R)-enantiomer in apples. acs.org

Methyl R 2 Methylbutanoate As a Chiral Building Block in Advanced Organic Synthesis

Stereoselective Conversion to Other Chiral Molecules

The primary utility of methyl (R)-2-methylbutanoate lies in its transformation into other valuable chiral compounds. The (R)-2-methylbutyl group serves as a foundational chiral motif that is incorporated into larger, more complex structures.

Synthesis of Optically Active Flavor and Fragrance Compounds

Optically active 2-methylbutanoic acid and its esters are significant components in the flavor and fragrance industry, where chirality often dictates the perceived scent and taste. researchgate.netresearchgate.net While the (S)-enantiomer is more common in many fruits like apples, the (R)-enantiomer possesses its own characteristic and useful odor profile. researchgate.netwikipedia.org

This compound serves as a precursor for various flavor and fragrance compounds. For instance, it can be converted to its corresponding acid, (R)-2-methylbutanoic acid, which is a key building block. researchgate.net This acid can then be re-esterified with different alcohols to produce a variety of esters with unique sensory properties. One such example is the synthesis of S-methyl (R)-2-methylbutanethioate, a potent flavor agent found in a grapefruit flavor composition, which is synthesized from (R)-2-methylbutanoic acid chloride (derived from the corresponding acid). google.com

Research has also delved into the biogenesis of these compounds. In a beverage fermented with shiitake mushrooms, (R)-2-methylbutanoic acid was identified as the primary precursor to (R)-methyl 2-methylbutanoate. researchgate.netresearchgate.net Interestingly, the shiitake was found to esterify the (R)-acid to the (R)-ester more rapidly than its (S)-counterpart. researchgate.netresearchgate.net The metabolism of ethyl tiglate in apples has also been shown to produce small quantities of (R)-ethyl 2-methylbutanoate, highlighting a natural pathway to these (R)-configured flavor compounds. dokumen.pubthegoodscentscompany.com

Table 1: Examples of (R)-2-Methylbutanoate Derived Flavor/Fragrance Compounds

Compound Precursor Application/Context Reference
S-methyl (R)-2-methylbutanethioate (R)-2-methylbutanoic acid chloride Grapefruit flavor composition google.com
(R)-ethyl 2-methylbutanoate Ethyl tiglate (in apples) Flavor compound in fruit dokumen.pubthegoodscentscompany.com
(R)-lavandulyl (R)-2-methylbutanoate (R)-2-methylbutanoic acid Aggregation pheromone with fragrance properties nih.gov

Precursor for Chiral Pheromones and Semiochemicals (e.g., (R)-2-methylbutan-1-ol)

Chiral recognition is paramount in chemical communication between insects. This compound is a key precursor for synthesizing optically pure pheromones and other semiochemicals. A primary and crucial conversion is the reduction of the ester to (R)-2-methylbutan-1-ol. This alcohol is a known component of the aggregation pheromone for certain arthropods. nih.gov The stereochemistry is critical; biological assays confirm that the synthetic (R)-enantiomer elicits behavioral responses in target insect species, while the (S)-form is often inactive.

The synthesis of (R)-2-methylbutan-1-ol from this compound is typically achieved with high fidelity using standard reducing agents.

Table 2: Reduction of this compound to (R)-2-methylbutan-1-ol

Reducing Agent Solvent Yield Notes Reference
Lithium aluminium hydride (LiAlH₄) Diethyl ether (anhydrous) >85% Retains (R)-configuration

Beyond its direct conversion to (R)-2-methylbutan-1-ol, the (R)-2-methylbutanoyl moiety is found in more complex pheromone structures. For example, the sex pheromone of the Madeira mealybug is (1R,3R)-chrysanthemyl (R)-2-methylbutanoate. rsc.orgresearchgate.net Similarly, (R)-lavandulyl (R)-2-methylbutanoate has been identified as the active aggregation pheromone for Odontothrips loti, a pest of alfalfa. nih.gov The synthesis of these complex molecules relies on obtaining the optically pure (R)-2-methylbutanoic acid (or its derivatives like the acid chloride) from precursors like this compound, followed by esterification with the appropriate chiral alcohol. rsc.orgrsc.org

Intermediate in the Total Synthesis of Complex Natural Products and Pharmaceuticals

The (R)-2-methylbutyl group is a structural component in various complex natural products, and this compound serves as a readily available source of this chiral fragment. Its incorporation can occur at various stages of a total synthesis.

One notable example is in the synthesis of Kahalalide A, a cyclic depsipeptide with antitumor activity. nih.gov The synthesis involved coupling the (R)-2-methylbutyryl side chain to the peptide backbone. nih.gov Although in this specific documented synthesis the researchers used the commercially available (S)-enantiomer due to practical reasons, the methodology demonstrates the role of the 2-methylbutyryl unit as a key side chain in a complex pharmaceutical candidate. nih.gov

The chiral framework of this compound is also foundational for constructing more elaborate chiral building blocks. For example, it can be envisioned as a starting point for creating chiral aldehydes or alcohols that are then used in subsequent coupling reactions, such as the Julia-Kocienski olefination, to build the carbon skeleton of complex targets like insect pheromones. nih.gov

Asymmetric Reactions Utilizing its Chiral Framework

Beyond being a source of the (R)-2-methylbutyl group, the chiral center in this compound and its derivatives can influence the stereochemical outcome of reactions at adjacent centers. This is a key strategy in asymmetric synthesis, where an existing chiral center directs the formation of a new one.

This is often achieved by converting the ester into a derivative, such as an amide or ketone, and then forming an enolate. The steric hindrance imposed by the chiral center can then direct the approach of an electrophile from the less hindered face, leading to a diastereoselective reaction. stackexchange.com For example, the enolates of amides derived from pseudoephedrine and propionic acid (a close structural relative) have been used in highly diastereoselective aldol (B89426) reactions. acs.org While specific research focusing solely on enolate reactions of this compound is not widely documented in the provided results, the principle is a cornerstone of asymmetric synthesis. stackexchange.comacs.org

Table of Mentioned Compounds

Compound Name
(1R,3R)-chrysanthemyl (R)-2-methylbutanoate
(R)-2-methylbutan-1-ol
(R)-2-methylbutanoic acid
(R)-2-methylbutanoic acid chloride
(R)-ethyl 2-methylbutanoate
(R)-lavandulyl (R)-2-methylbutanoate
(S)-2-methylbutan-1-ol
Ethanol
Ethyl tiglate
Kahalalide A
Lithium aluminium hydride
Lithium borohydride
This compound
S-methyl (R)-2-methylbutanethioate

Theoretical and Computational Investigations of Methyl R 2 Methylbutanoate

Quantum Chemical Calculations for Structural and Reactivity Analysis

Quantum chemical calculations are essential for determining the electronic structure, geometry, and energetic properties of molecules. These calculations form the basis for understanding molecular stability and predicting reaction pathways.

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods used to study chemical systems. Ab initio methods, such as the Complete Basis Set (CBS-QB3) approach, derive information from first principles without relying on empirical data. esf.eduacs.orgresearchgate.net DFT methods, like the BH&HLYP and BMK functionals, offer a balance between computational cost and accuracy by approximating the complex electron correlation problem. researchgate.netresearchgate.net

These methods are employed to construct potential energy profiles for reactions involving Methyl (R)-2-methylbutanoate. By calculating the energies of reactants, intermediates, products, and, crucially, transition states, researchers can determine key thermodynamic and kinetic parameters. esf.eduacs.orgresearchgate.net For instance, in studies of the closely related methyl butanoate, electronic structures and related molecular properties were explored at the BH&HLYP/cc-pVTZ level of theory to analyze its breakdown mechanism. researchgate.net Similarly, composite methods like CBS-QB3 have been used to calculate barrier heights and reaction enthalpies for reactions of peroxy (ROO•) and hydroperoxy alkyl (•QOOH) radicals derived from methyl butanoate, which are critical for understanding autoignition. esf.eduacs.org

Table 1: Computational Methods Used in Ester Reactivity Studies

Method/Theory Level Application Reference Compound
CBS-QB3 Calculation of potential energy profiles, barrier heights, and reaction enthalpies. Methyl Butanoate
BH&HLYP/cc-pVTZ Exploration of electronic structures of reactants, intermediates, and transition states. Methyl Butanoate
QCISD(T)/CBS//B3LYP/6-311++G(d,p) Calculation of stationary points on potential energy surfaces for kinetic studies. Methyl Butanoate

This table is interactive. Click on the headers to sort.

The three-dimensional structure of this compound is not rigid. Rotation around its single bonds gives rise to multiple conformers, each with a distinct energy. Conformational analysis aims to identify the most stable (lowest energy) conformers and the energy barriers for interconversion between them. This "molecular plasticity" is crucial because different conformers can exhibit different reactivities.

While specific conformational analyses for this compound are not extensively documented, the principles are well-established. Theoretical studies on similar molecules, like n-butanol, have shown that higher-energy conformers can provide lower-energy pathways for certain reactions, such as hydrogen abstraction. rsc.org For this compound, quantum chemical methods like DFT would be used to perform a systematic scan of the potential energy surface by rotating key dihedral angles. This process would identify all energy minima (stable conformers) and saddle points (transition states for rotation), providing a complete picture of the molecule's structural flexibility. Understanding the Boltzmann population of these conformers at different temperatures is vital for accurate kinetic modeling. rsc.org

Reaction Kinetics and Mechanism Studies

Building on the structural and energetic information from quantum chemistry, computational studies can model the kinetics and detailed mechanisms of reactions involving this compound.

Hydrogen abstraction by radicals such as H, OH, and CH₃ is a primary initiation step in the combustion and atmospheric oxidation of esters. researchgate.netpolyu.edu.hk Computational modeling of these reactions involves identifying all possible hydrogen abstraction sites on the this compound molecule and calculating the activation energy for each pathway.

In studies of methyl butanoate, it was found that radicals can abstract hydrogen atoms from four different carbon positions on the molecule. researchgate.net The α-hydrogen abstraction (from the carbon adjacent to the carbonyl group) is often the most favorable at lower temperatures due to its lower energy barrier. polyu.edu.hk As the temperature increases, abstraction from other sites becomes more significant. polyu.edu.hk Theoretical investigations model these processes by locating the transition state for each abstraction channel and calculating the rate constants. These models have shown excellent agreement with available experimental data for related esters. polyu.edu.hk

Table 2: Key Findings from Radical Abstraction Modeling of Methyl Butanoate

Reacting Radical Dominant Abstraction Site (Low Temp) Key Observation
H (Hydrogen) α-carbon (to form MB2J+H₂) Abstraction from other sites becomes significant with increasing temperature.
OH (Hydroxyl) α-carbon The reaction displays a negative temperature dependence at low temperatures.

This table is interactive. Click on the headers to sort.

To move from calculated energy barriers to macroscopic reaction rates, theoretical chemists apply statistical rate theories. Transition State Theory (TST) is a fundamental tool used to calculate rate constants based on the properties of the reactants and the transition state. researchgate.netpolyu.edu.hk

For complex reactions that involve multiple steps and intermediates, or for reactions whose rates depend on pressure, a more sophisticated approach is needed. Master Equation (ME) analysis is a powerful technique that models the flow of energy among the vibrational states of the reacting molecules and accounts for collisional energy transfer with a bath gas. polyu.edu.hkresearchgate.net By solving the time-dependent multiple-well master equation, researchers can compute temperature- and pressure-dependent phenomenological rate coefficients over wide ranges. polyu.edu.hkresearchgate.net This method has been successfully applied to the reactions of methyl butanoate with H and OH radicals, providing rate coefficients that can be readily used in large-scale combustion models. polyu.edu.hk

At high temperatures, such as those found in combustion engines, this compound can decompose through various unimolecular reaction pathways. Theoretical simulations are critical for identifying these pathways and determining their relative importance.

Studies on the thermal decomposition of methyl butanoate have identified numerous reaction channels. researchgate.net These include:

Isomerization reactions: Where radicals formed by initial H-abstraction rearrange to form more stable radical structures. researchgate.net

β-scission reactions: Where a bond breaks at the position beta to the radical center, leading to the formation of smaller, stable molecules and a new radical.

Direct bond scission: The breaking of C-C or C-O bonds to form smaller fragments.

Concerted molecular elimination: Such as the formation of an acid and an alkene via a six-membered ring transition state, a pathway found to be highly favorable for other esters like isopropyl butanoate. researchgate.net

Detailed kinetic modeling based on ab initio calculations has identified thirteen distinct pathways for methyl butanoate decomposition, leading to the formation of small molecules such as CO, CO₂, CH₃, and H₂CO. researchgate.net These simulations show that under pyrolysis conditions, the initial formation of radicals occurs mainly through hydrogen abstraction reactions by H atoms. researchgate.net

Research on the Biological and Chemoecological Relevance of Enantiomers

Chirality Recognition Mechanisms in Biological Systems

Biological systems, from microorganisms to insects and mammals, have evolved sophisticated mechanisms to distinguish between enantiomers. This ability, known as chiral recognition, is fundamental to the specificity of biological interactions. The proteins that make up biological machinery—such as receptors and enzymes—are themselves chiral, constructed from L-amino acids. This inherent chirality allows them to interact differently with the (R) and (S) enantiomers of a chiral molecule, much like a hand fits specifically into a right- or left-handed glove. This principle governs numerous processes, including drug efficacy, metabolic pathways, and sensory perception.

Olfactory Discrimination and Receptor Specificity Towards Stereoisomers (e.g., Insect Pheromone Reception)

The insect olfactory system offers a striking example of chiral discrimination, where the perception of specific enantiomers is critical for survival and reproduction. nih.gov Insects can differentiate between enantiomers of a compound, demonstrating a highly selective recognition ability that is crucial for interpreting chemical signals like pheromones. nih.gov This specificity is primarily mediated by two types of proteins in their antennae: Odorant-Binding Proteins (OBPs) and Odorant Receptors (ORs). While the precise mechanisms are still under investigation, it is understood that these olfactory proteins create a chiral environment where enantiomers can bind with different affinities, leading to distinct neural responses. nih.gov

A compelling case study is the sex pheromone of the pink hibiscus mealybug, Maconellicoccus hirsutus. The pheromone is a blend of two esters: (R)-lavandulyl (S)-2-methylbutanoate and (R)-maconelliyl (S)-2-methylbutanoate. nih.govnih.gov Research has shown that the stereochemistry at both the alcohol and the acid centers of these molecules is critical for eliciting a behavioral response in males. sci-hub.se Field trap studies demonstrated that the naturally occurring R-S configuration was the most attractive to male mealybugs. Other stereoisomeric blends showed significantly reduced activity or even inhibitory effects. For instance, blends containing the unnatural (R)-2-methylbutanoate moiety were found to antagonize the attraction, significantly reducing male captures. sci-hub.se This highlights a unique chirality recognition mechanism where the olfactory system of the male mealybug can precisely distinguish between different stereoisomers, responding positively to one combination while being inhibited by another.

Table 1. Response of Male Maconellicoccus hirsutus to Different Stereoisomers of Pheromone Components.
Stereoisomeric ConfigurationObserved Biological ActivityReference
(R)-alcohol + (S)-acid [Natural]Highly attractive nih.govsci-hub.se
(S)-alcohol + (S)-acidLess attractive sci-hub.se
Blends containing (R)-acid moietyInhibitory / Antagonistic effect sci-hub.se

Enantiomeric Specificity in Enzymatic and Metabolic Processes

Enzymes, as chiral biocatalysts, routinely exhibit high degrees of stereoselectivity, acting preferentially on one enantiomer of a substrate. This specificity is a cornerstone of metabolism, ensuring the precise construction and degradation of complex biological molecules. An enzyme's active site is a three-dimensional pocket that binds a substrate in a specific orientation. Due to this precise fit, one enantiomer may bind perfectly and undergo a reaction, while its mirror image binds weakly or not at all.

Differential Biocatalytic Activity Towards (R)- and (S)-Enantiomers

The differential activity of enzymes towards enantiomers is evident in the biosynthesis of flavor compounds. While (S)-methyl 2-methylbutanoate is the more commonly occurring enantiomer in nature, particularly in fruits, research into a novel beverage fermented with the shiitake mushroom (Lentinula edodes) revealed an unusual abundance of the (R)-enantiomer. daneshyari.comnih.gov

A detailed investigation using stable isotope labeling found that the shiitake mushroom exhibits a distinct enzymatic preference. The study revealed that the mushroom's enzymes esterified (R)-2-methylbutanoic acid to form (R)-methyl 2-methylbutanoate at a faster rate than the corresponding (S)-enantiomer. daneshyari.comnih.gov This preferential biocatalysis explains the presence of up to 35% of the (R)-ester in the final product. nih.gov This finding is particularly relevant to the food and fragrance industry because the two enantiomers of methyl 2-methylbutanoate have distinct sensory properties. The (S)-enantiomer is often described as having a sweet, apple-like fruity aroma, whereas the (R)-enantiomer can have a different aromatic profile. wikipedia.org The enantioselective action of the shiitake enzymes, therefore, directly shapes the final flavor profile of the fermented beverage. daneshyari.comnih.gov

Role in Chemical Communication and Signaling

Chemicals used for communication between organisms are known as semiochemicals. Pheromones are a class of semiochemicals used for intraspecific communication, mediating critical behaviors such as mating, aggregation, and alarm signaling. The information encoded in a pheromone signal is often highly specific, and this specificity is frequently determined by the precise enantiomeric composition of its components.

Components of Aggregation Pheromones and their Enantiomeric Composition

Methyl (R)-2-methylbutanoate has been identified as a crucial structural moiety in the pheromones of several insect species, where the specific (R)-configuration is essential for its biological function. The precise stereochemistry ensures that the signal is species-specific, preventing cross-attraction and reproductive interference with other species.

For example, the sex pheromone of the invasive armored scale Acutaspis albopicta, a pest found on avocados shipped from Mexico, was identified as [(1S,3S)-2,2-dimethyl-3-(prop-1-en-2-yl)cyclobutyl)]this compound. nih.govoup.comoup.com Laboratory bioassays confirmed that this specific stereoisomer is highly attractive to male scales, making it a powerful tool for monitoring and detecting this invasive pest. nih.govoup.com

Similarly, the male-produced aggregation pheromone of the thrips Odontothrips loti, a significant pest of alfalfa, has been identified as (R)-lavandulyl (R)-2-methylbutanoate. biorxiv.orgnih.govnih.gov This compound attracts both male and female adults of the species. biorxiv.orgnih.gov The identification of this specific R,R-stereoisomer is critical for developing effective, environmentally friendly pest management strategies, such as population monitoring and mass trapping, based on synthetic lures. biorxiv.orgnih.gov

Table 2. Examples of Methyl 2-methylbutanoate Esters in Insect Pheromones.
Insect SpeciesPheromone ComponentFunctionReference
Acutaspis albopicta (Armored Scale)[(1S,3S)-2,2-dimethyl-3-(prop-1-en-2-yl)cyclobutyl)]methyl (R)-2-methylbutanoateSex Pheromone nih.govoup.com
Odontothrips loti (Thrips)(R)-lavandulyl (R)-2-methylbutanoateAggregation Pheromone biorxiv.orgnih.gov
Maconellicoccus hirsutus (Pink Hibiscus Mealybug)(R)-lavandulyl (S)-2-methylbutanoate & (R)-maconelliyl (S)-2-methylbutanoateSex Pheromone (Note: S-enantiomer is active) nih.govnih.gov

Q & A

Q. What are the standard laboratory synthesis methods for Methyl (R)-2-methylbutanoate, and how is its structural integrity validated?

  • Methodological Answer : this compound is typically synthesized via acid-catalyzed esterification of (R)-2-methylbutanoic acid with methanol. The reaction is monitored using thin-layer chromatography (TLC) to confirm completion. Purification involves fractional distillation under reduced pressure to isolate the ester. Structural validation employs 1H and 13C NMR to confirm ester functionality and stereochemistry, IR spectroscopy for the carbonyl stretch (~1740 cm⁻¹), and mass spectrometry to verify the molecular ion peak at m/z 116. Enantiomeric purity is assessed via optical rotation measurements compared to literature values (e.g., [α]D²⁵ = +8.5° in chloroform) .

Q. How can researchers distinguish this compound from its (S)-enantiomer using routine analytical techniques?

  • Methodological Answer : Chiral chromatography is critical. Chiral GC or HPLC with a cyclodextrin-based stationary phase (e.g., β-cyclodextrin) resolves the enantiomers. Retention times are compared against racemic mixtures or certified standards. Polarimetry can supplement this by quantifying optical rotation, though it requires high enantiomeric excess (>95%) for reliable interpretation .

Advanced Research Questions

Q. What stereoselective synthetic strategies enhance enantiomeric purity of this compound for biochemical studies?

  • Methodological Answer : Asymmetric catalysis using chiral Lewis acids (e.g., BINOL-derived catalysts) or enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) can achieve >99% enantiomeric excess (ee). Reaction optimization includes solvent selection (e.g., hexane for lipase stability) and temperature control (25–40°C). Post-synthesis, dynamic kinetic resolution may be employed to minimize racemization. Analytical validation requires chiral HPLC with a diode array detector (DAD) to quantify ee .

Q. How is this compound utilized in studying enzyme-substrate interactions in esterase assays?

  • Methodological Answer : The compound serves as a chiral substrate to probe esterase stereospecificity. Assays involve incubating the enzyme (e.g., pig liver esterase) with (R)- and (S)-enantiomers separately. Hydrolysis rates are measured via UV-Vis spectroscopy (monitoring product formation at 405 nm using p-nitrophenyl acetate as a coupled chromophore). Kinetic parameters (Km, Vmax) are derived from Lineweaver-Burk plots. Disparities in activity between enantiomers reveal enzyme stereoselectivity .

Q. What experimental approaches resolve contradictions in reported physicochemical properties (e.g., boiling point, optical rotation) of this compound?

  • Methodological Answer : Discrepancies often arise from impurities or measurement artifacts. Researchers should:
  • Re-synthesize the compound using literature protocols, ensuring rigorous purification (e.g., repeated distillation).
  • Validate purity via gas chromatography-mass spectrometry (GC-MS) to detect trace solvents or byproducts.
  • Cross-check optical rotation with a freshly prepared solution and calibrated polarimeter.
  • Compare data against certified reference materials (CRMs) if available .

Notes for Rigorous Research Design

  • Stereochemical Purity : Always report ee values alongside synthetic yields. Use circular dichroism (CD) for additional confirmation in ambiguous cases.
  • Data Reproducibility : Document solvent grades, instrument calibration details (e.g., NMR referencing to TMS), and batch-to-batch variability in synthesis.
  • Contradiction Mitigation : Cross-validate findings with orthogonal methods (e.g., NMR and IR for functional groups, GC-MS for purity).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.